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Compound of Interest

Compound Name: Doxapram intermediate-1

Cat. No.: B15548585

Spectroscopic Profile of Doxapram: A Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Doxapram, a respiratory stimulant. Due to the limited availability of a complete set of
experimentally derived spectra for a single, specific intermediate of Doxapram, this document
focuses on the well-characterized final compound. The information herein is compiled from
various sources and is intended to serve as a valuable resource for researchers and
professionals in the field of drug development and analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for Doxapram. It
is important to note that a complete, unified experimental dataset for all spectroscopic
techniques from a single source is not publicly available. Therefore, the data presented is a
composite from multiple references and may include predicted values where experimental data
is absent.

Table 1: Nuclear Magnetic Resonance (NMR) Data of
Doxapram
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H NMR (Proton NMR)

Chemical Shift ()

Coupling Constant

Multiplicit Assignment

ppm ALY (J) Hz 2
Typical Range

Aromatic protons
7.20 - 7.50 m

(CeHs)
3.20-3.40 q ~7.0 -CH:- (ethyl group)

-CH2- (morpholine
3.60 - 3.80 t _

ring)

-CHz- (morpholine
2.40 - 2.60 t _

ring)

Pyrrolidinone ring
2.30-2.50 m

protons

Pyrrolidinone ring
1.80-2.20 m

protons
1.00-1.20 t ~7.0 -CHs (ethyl group)

Note: The 'H NMR data is based on typical chemical shift ranges for the functional groups

present in Doxapram. A publicly available, detailed experimental spectrum with complete

assignments was not found.

13C NMR (Carbon-13 NMR)
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Chemical Shift (6) ppm

Assignment

Predicted Range

~175 C=0 (pyrrolidinone)

~140 Quaternary aromatic carbons
125-130 Aromatic CH carbons

~67 -CH2-O- (morpholine)

~54 -CHz-N- (morpholine)

~50 Quaternary carbon (C(Ph)z2)
~45 -CHz-N- (pyrrolidinone)

~40 -CHz- (ethyl)

~35 Pyrrolidinone ring carbons
~13 -CHs (ethyl)

Note: The 13C NMR data is based on predicted values as a complete experimental spectrum

was not found in the public domain.

Table 2: Infrared (IR) Spectroscopy Data of Doxapram

Wavenumber (cm~?) Intensity Assignment

Typical Range

3050 - 3030 m Aromatic C-H stretch

2970 - 2850 S Aliphatic C-H stretch
C=0 stretch (amide,

1680 - 1700 s o
pyrrolidinone)

1600, 1495 m Aromatic C=C stretch
C-O-C stretch (ether,

1115 S

morpholine)
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Note: The IR data is based on characteristic absorption frequencies for the functional groups in

Doxapram. The experimental technique reported is KBr wafer.[1]

Table 3: Mass Spectrometry (MS) Data of Doxapram

m/z lon Type
379.24 [M+H]*+

380.24 [M+H]* (isotope)
292.17 Fragment
167.09 Fragment
143.09 Fragment

113 Fragment

100 Fragment

Note: The mass spectrometry data corresponds to the protonated molecule and its major

fragments observed in MS/MS experiments.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. Below

are generalized procedures for each technique, which can be adapted for the analysis of

Doxapram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Doxapram in a suitable deuterated
solvent (e.g., CDCIs, DMSO-ds) in an NMR tube to a volume of about 0.6-0.7 mL.

e Instrument Setup:

o Place the NMR tube in the spectrometer's probe.

o Lock the field frequency using the deuterium signal from the solvent.
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o Shim the magnetic field to achieve homogeneity and optimal resolution.

o Tune and match the probe for the desired nucleus (*H or 13C).

o Data Acquisition:

o H NMR: Acquire the spectrum using a standard pulse sequence (e.g., zg30). Key
parameters include spectral width, acquisition time, relaxation delay, and number of scans.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
A larger number of scans is typically required due to the lower natural abundance of 13C.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decay (FID).

[¢]

Phase the spectrum to obtain pure absorption peaks.

[e]

Calibrate the chemical shift scale using a reference standard (e.g., TMS at 0 ppm).

o

Integrate the signals in the *H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Wafer Method):

o Grind a small amount (1-2 mg) of Doxapram with approximately 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous
powder is obtained.[1]

o Place a portion of the powder into a pellet press die.

o Apply pressure (typically several tons) to form a thin, transparent KBr pellet.
o Data Acquisition:

o Place the KBr pellet in the sample holder of the FTIR spectrometer.

o Acquire a background spectrum of the empty sample compartment.
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o Acquire the sample spectrum. The instrument records the interferogram and performs a
Fourier transform to generate the infrared spectrum.

o Data Analysis:
o lIdentify the positions (in cm~1) and intensities of the absorption bands.

o Correlate the observed bands with the characteristic vibrational frequencies of the
functional groups present in Doxapram.

Mass Spectrometry (MS)

A detailed protocol for Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry
(UPLC-MS/MS) is provided as this is a common technique for the analysis of pharmaceutical
compounds in complex matrices.

e Sample Preparation:

o For analysis in biological fluids (e.g., plasma), perform a protein precipitation by adding a
solvent like acetonitrile.

o Vortex and centrifuge the sample to pellet the precipitated proteins.
o Transfer the supernatant to an autosampler vial for injection.

o Chromatographic Separation (UPLC):

[¢]

Column: A suitable reversed-phase column (e.g., C18).

[¢]

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an
organic phase (e.g., acetonitrile with 0.1% formic acid).

o

Flow Rate: A typical flow rate for UPLC is around 0.4-0.6 mL/min.

[e]

Injection Volume: 5-10 pL.

e Mass Spectrometric Detection (MS/MS):
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o lonization: Electrospray ionization (ESI) in positive ion mode is commonly used for
Doxapram.

o Analysis: Use a triple quadrupole mass spectrometer.
o MRM (Multiple Reaction Monitoring):

» Select the precursor ion (the protonated molecule, [M+H]*) of Doxapram in the first
quadrupole (Q1).

» Fragment the precursor ion in the second quadrupole (g2, collision cell).
= Monitor for specific product ions in the third quadrupole (Q3).

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
pharmaceutical compound like Doxapram.

Sample Preparation Spectroscopic Analysis Data Processing & Interpretation

mmm g Mass Spectrometer Mass Spectrum
Structural
| - | -
1 R Spectrometer P IR Spectrum Elucidation
Dissolution NMR Spectrum
NMR Spectrometer
(for NMR) o p @H, =C)

Extraction
(for MS)

KBr Pellet
(for IR)

Doxapram Sample

Click to download full resolution via product page

Caption: Experimental workflow for the spectroscopic analysis of Doxapram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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